Loss of PqsD Activity with Amino Substitution
In a comprehensive SAR study on PqsD inhibitors, replacing the essential ortho-nitro group in the parent (2-nitrophenyl)methanol scaffold with an amino group to yield the target compound (2-amino-5-nitrophenyl)methanol (Compound 8) resulted in a complete loss of enzymatic inhibitory activity [1]. This direct comparison demonstrates that while the parent scaffold is a validated PqsD inhibitor, the amino derivative is inactive under identical assay conditions [1].
| Evidence Dimension | In vitro PqsD enzyme inhibition |
|---|---|
| Target Compound Data | Inactive (no inhibition observed) |
| Comparator Or Baseline | (2-Nitrophenyl)methanol (Compound 3): IC₅₀ = 250 µM |
| Quantified Difference | >100% loss of activity (Active vs. Inactive) |
| Conditions | Recombinant PqsD enzyme assay using ACoA and β-ketodecanoic acid as substrates. |
Why This Matters
For researchers developing PqsD inhibitors, this data confirms that (2-amino-5-nitrophenyl)methanol is not a direct active compound but a critical negative control or a precursor requiring further derivatization to restore activity, preventing futile procurement of an analog expected to show inhibition.
- [1] Storz, M. P., Allegretta, G., Kirsch, B., Empting, M., & Hartmann, R. W. (2014). From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 12(32), 6094-6104. View Source
